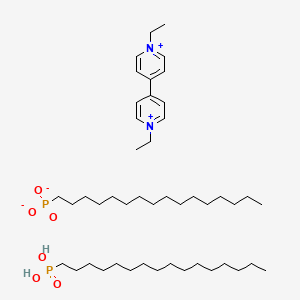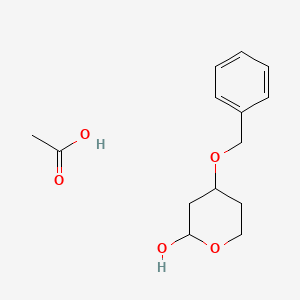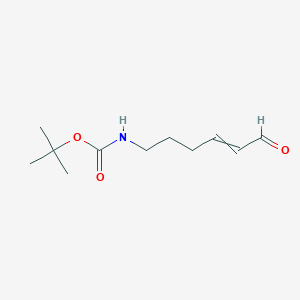![molecular formula C13H17FO3S B12602162 Benzaldehyde, 4-[(4-fluorobutyl)thio]-2,5-dimethoxy- CAS No. 648957-07-7](/img/structure/B12602162.png)
Benzaldehyde, 4-[(4-fluorobutyl)thio]-2,5-dimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde, 4-[(4-fluorobutyl)thio]-2,5-dimethoxy- is an organic compound with a complex structure that includes a benzaldehyde core substituted with a 4-fluorobutylthio group and two methoxy groups at the 2 and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-[(4-fluorobutyl)thio]-2,5-dimethoxy- typically involves multiple steps. One common method includes the reaction of 4-fluorobutylthiol with 2,5-dimethoxybenzaldehyde under specific conditions to form the desired product. The reaction conditions often require a catalyst and a controlled environment to ensure the correct substitution and formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzaldehyde, 4-[(4-fluorobutyl)thio]-2,5-dimethoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The methoxy and fluorobutylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
Benzaldehyde, 4-[(4-fluorobutyl)thio]-2,5-dimethoxy- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research may explore its potential therapeutic effects or its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: It can be used in the production of specialty chemicals, fragrances, and other industrial products.
Mécanisme D'action
The mechanism of action of Benzaldehyde, 4-[(4-fluorobutyl)thio]-2,5-dimethoxy- involves its interaction with molecular targets such as enzymes and receptors. The specific pathways and targets depend on the context of its use, whether in biological systems or chemical reactions. The compound’s structure allows it to participate in various interactions, influencing its reactivity and effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other substituted benzaldehydes and derivatives with different functional groups. Examples are:
- Benzaldehyde, 4-[(4-chlorobutyl)thio]-2,5-dimethoxy-
- Benzaldehyde, 4-[(4-bromobutyl)thio]-2,5-dimethoxy-
- Benzaldehyde, 4-[(4-methylbutyl)thio]-2,5-dimethoxy-
Uniqueness
The uniqueness of Benzaldehyde, 4-[(4-fluorobutyl)thio]-2,5-dimethoxy- lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the fluorobutylthio group, in particular, can influence its interactions and applications in ways that differ from other similar compounds.
Propriétés
Numéro CAS |
648957-07-7 |
|---|---|
Formule moléculaire |
C13H17FO3S |
Poids moléculaire |
272.34 g/mol |
Nom IUPAC |
4-(4-fluorobutylsulfanyl)-2,5-dimethoxybenzaldehyde |
InChI |
InChI=1S/C13H17FO3S/c1-16-11-8-13(18-6-4-3-5-14)12(17-2)7-10(11)9-15/h7-9H,3-6H2,1-2H3 |
Clé InChI |
GKWBMAQZHDVAJF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1C=O)OC)SCCCCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R)-2-[(dibenzylamino)methyl]-3-methylbutan-1-ol](/img/structure/B12602087.png)

![1-Pyrrolidinecarboxylic acid,2-[[4-[[[5-(phenylsulfonyl)-2-(trifluoromethyl)phenyl]sulfonyl]amino]-1-piperidinyl]carbonyl]-,1,1-dimethylethyl ester,(2S)-](/img/structure/B12602097.png)

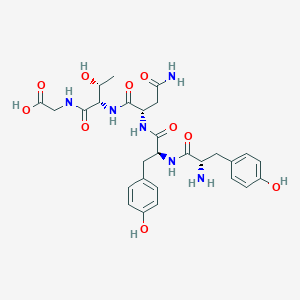
![({3-[(2-Bromophenyl)methyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane](/img/structure/B12602116.png)
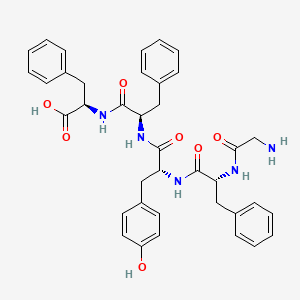
![1-[3-[4-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B12602126.png)
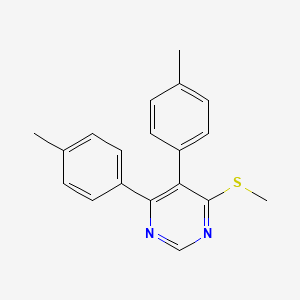
![Ethyl 3-{4-[(trifluoromethyl)sulfanyl]phenyl}propanoate](/img/structure/B12602137.png)
